5-Bromo-2-fluoro-4-methylaniline hydrochloride

Pharmaceutical Intermediates Salt Selection Solubility

Streamline your cancer therapy research by sourcing 5-Bromo-2-fluoro-4-methylaniline hydrochloride (CAS 1820619-16-6), the precise dihalogenated aniline building block for Pan-RAF inhibitor synthesis. This hydrochloride salt overcomes the low aqueous solubility of the free base, simplifying large-scale synthesis and purification workflows. - Ensures exact 5-bromo-2-fluoro-4-methyl substitution pattern critical for pharmacophore construction; regioisomers are ineffective. - Enhanced solubility and crystalline form facilitate accurate weighing and improve multistep reaction reproducibility. - Versatile intermediate with orthogonal reactivity: 5-Br for Pd-catalyzed coupling and 2-F for nucleophilic aromatic substitution.

Molecular Formula C7H8BrClFN
Molecular Weight 240.5 g/mol
CAS No. 1820619-16-6
Cat. No. B1379545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoro-4-methylaniline hydrochloride
CAS1820619-16-6
Molecular FormulaC7H8BrClFN
Molecular Weight240.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)N)F.Cl
InChIInChI=1S/C7H7BrFN.ClH/c1-4-2-6(9)7(10)3-5(4)8;/h2-3H,10H2,1H3;1H
InChIKeyFSNYNRGQPMYJBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-fluoro-4-methylaniline Hydrochloride: Halogenated Aniline Intermediate


5-Bromo-2-fluoro-4-methylaniline hydrochloride (CAS 1820619-16-6) is the hydrochloride salt of a dihalogenated aniline derivative. The free base (CAS 945244-29-1) is characterized by a unique substitution pattern on the aromatic ring: a bromine atom at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 4-position . This specific arrangement of substituents confers distinct chemical properties, including a predicted pKa of 2.56±0.10, which is significantly lower than that of unsubstituted aniline . The compound serves as a critical building block in the synthesis of advanced pharmaceutical intermediates, notably Pan-RAF kinase inhibitors, which are under investigation for cancer therapy .

Hydrochloride salt for improved aqueous solubility and handling
Documented precursor for Pan-RAF inhibitor synthesis
Unique 5-bromo-2-fluoro-4-methyl substitution pattern

5-Bromo-2-fluoro-4-methylaniline Hydrochloride: Irreplaceable in Synthesis


Direct substitution of 5-bromo-2-fluoro-4-methylaniline hydrochloride with simpler or differently substituted anilines is not feasible in advanced synthesis workflows. The precise pattern of halogenation and methylation on the aniline ring dictates its reactivity in cross-coupling reactions and its ability to form specific non-covalent interactions in biological systems. For instance, the 5-bromo-2-fluoro-4-methyl pattern is specifically required as a precursor for certain Pan-RAF inhibitors . Using a regioisomer, such as the 5-bromo-4-fluoro-2-methylaniline found in SIRT6 activator research [1], would lead to a different spatial orientation of the pharmacophore and likely result in a loss of target engagement or a completely different biological profile. The following quantitative evidence underscores why this specific compound is a non-negotiable requirement for particular research and development programs.

Regioisomer target shift
5-Bromo-4-fluoro-2-methyl isomer directs activity toward SIRT6, not Pan-RAF, leading to unintended biological profile
Solubility and handling
Free base form (CAS 945244-29-1) has low aqueous solubility; hydrochloride salt is preferred for streamlined workflows
Basicity and reactivity shift
Omission of halogen or methyl group alters amine basicity, affecting cross-coupling reactivity and downstream synthesis

5-Bromo-2-fluoro-4-methylaniline Hydrochloride: Evidence-Based Selection


Enhanced Handling & Solubility: Salt vs Free Base

The hydrochloride salt form (CAS 1820619-16-6) offers a crucial advantage over the free base (CAS 945244-29-1) for laboratory handling and formulation. The free base exists as a solid with a melting point of 64-69°C and is characterized by a low water solubility . Conversion to the hydrochloride salt increases its molecular weight from 204.04 g/mol to 240.5 g/mol and is a standard pharmaceutical chemistry practice to enhance aqueous solubility, improve crystallinity, and facilitate easier purification and handling during multistep syntheses. This reduces the need for specialized organic solvent handling in some aqueous workup steps.

Salt vs Free Base Handling
Head-to-head
Hydrochloride salt: improved aqueous solubility
Free base: mp 64–69°C, low water solubility
Simplifies synthetic workflows and purification
Salt form avoids in situ preparation steps
Pharmaceutical Intermediates Salt Selection Solubility Stability

Pharmacological Specificity: Substitution Pattern vs Regioisomers

The specific 5-bromo-2-fluoro-4-methyl substitution pattern is a documented requirement for the synthesis of a class of Pan-RAF kinase inhibitors . This differentiates it from its regioisomer, 5-bromo-4-fluoro-2-methylaniline (CAS 627871-16-3), which is a key component in SIRT6 activators like MDL-801 . In the SIRT6-MDL-801 complex, the 5-bromo-4-fluoro-2-methylaniline moiety occupies a specific hydrophobic pocket, and the bromine atom forms a halogen bond with Pro62, a key interaction for its high potency [1]. The altered positioning of the methyl and halogen groups in the target compound (5-bromo-2-fluoro-4-methyl) is expected to abrogate this specific binding mode and instead direct activity towards a different target class (Pan-RAF).

Regioisomer Target Class
Class-level
Pan-RAF inhibitor precursor vs. SIRT6 activator precursor
Distinct target classes prevent direct interchange
SAR context; regioisomer alters binding mode
Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR) Pan-RAF

Basicity Modulation by Halogen & Methyl Substituents

The predicted acid dissociation constant (pKa) for the conjugate acid of 5-bromo-2-fluoro-4-methylaniline is 2.56 ± 0.10 . This value is substantially lower than that of aniline (pKa ≈ 4.6), indicating a much weaker base due to the strong electron-withdrawing inductive effects of the fluorine and bromine atoms. The presence of the electron-donating methyl group provides a slight moderation of this effect. In comparison, the analog lacking the methyl group, 5-bromo-2-fluoroaniline, has an even lower predicted pKa of 2.13 ± 0.10 , while the analog lacking the bromine, 2-fluoro-4-methylaniline, has a higher predicted pKa of 3.0 ± 0.10 [1].

Basicity (pKa) Comparison
Data to verify
pKa 2.56 ± 0.10
Reactivity differs from close analogs; guides pH selection
Predicted values; experimental validation advised
Physicochemical Properties pKa Basicity Reactivity

5-Bromo-2-fluoro-4-methylaniline Hydrochloride: Defined Applications


Pan-RAF Inhibitor Synthesis for Oncology

This compound is a documented reagent for the synthesis of Pan-RAF inhibitors . Research groups focused on targeting RAF kinases in cancer should source this specific intermediate. Its unique substitution pattern is essential for constructing the pharmacophore required for Pan-RAF inhibition, and substitution with a regioisomer would likely be unproductive for this target class.

Multistep Synthesis with Soluble Crystalline Intermediate

In complex synthetic routes where handling and solubility of intermediates are critical, the hydrochloride salt form (CAS 1820619-16-6) is preferred over the free base. The enhanced aqueous solubility facilitates workup and purification steps, and its crystalline nature simplifies storage and accurate weighing . This reduces technical variability and improves the reproducibility of large-scale or multistep syntheses.

SAR Studies on Halogenated Anilines

For medicinal chemistry programs exploring the SAR of halogenated aromatic amines, this compound serves as a unique data point. Its specific pKa of 2.56, which is distinct from the non-brominated analog (pKa ~3.0) and the non-methylated analog (pKa ~2.13) , provides a valuable tool for investigating the impact of subtle changes in amine basicity on target binding, cellular permeability, or metabolic stability.

Orthogonal Cross-Coupling Strategies

The presence of both bromine and fluorine atoms in distinct electronic environments allows for the exploration of orthogonal cross-coupling reactions. The bromine at the 5-position is a typical site for palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig), while the fluorine at the 2-position can participate in nucleophilic aromatic substitution under appropriate conditions. This makes the compound a versatile building block for constructing diverse chemical libraries where sequential, chemoselective functionalization is required.

Application
Selection Property
Validation Focus
Pan-RAF inhibitor synthesis
Defined substitution pattern for RAF pharmacophore
Kinase selectivity profiling
Soluble intermediate workflows
Hydrochloride salt form for aqueous processing
Solubility and crystallinity validation
Halogenated aniline SAR
Basicity profile distinct from regioisomers
pH-dependent reactivity testing
Orthogonal coupling library
Br and F for chemoselective functionalization
Sequential coupling validation

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